2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFGBWGHRDUSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole typically involves the reaction of pyridine derivatives with benzimidazole under specific conditions to introduce the thio group. Characterization techniques such as NMR, MS, and HPLC are employed to confirm the structure and purity of the synthesized compound .
Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazole derivatives, including this compound, against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study reported that certain benzimidazole derivatives exhibited significant antitubercular activity with IC50 values in the low micromolar range. These compounds demonstrated selective toxicity towards M. tuberculosis while showing minimal toxicity to human cell lines .
Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that compounds structurally related to this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Imidazole derivatives have shown promise in anti-inflammatory applications. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In vitro studies have demonstrated significant inhibition rates compared to standard anti-inflammatory drugs .
Case Studies
Pharmacokinetics and Toxicity
Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early-stage evaluations suggest favorable pharmacokinetic profiles with low toxicity in animal models, making it a candidate for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication and repair, ultimately leading to cell death.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Thioether vs. Sulfoxide : Thioether-containing compounds (e.g., the target compound) are often prodrugs requiring oxidation to sulfoxides (e.g., pantoprazole) for activity. Sulfoxides exhibit stronger electrophilic character, enabling covalent interactions with biological targets .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., bromo in 9c ): Enhance binding to enzymes like α-glucosidase via halogen bonding.
- Hydrophobic Groups (e.g., trifluoroethoxy in ): Improve metabolic stability and membrane permeability.
Heterocyclic Diversity : Pyridine (target compound) and indole () substituents modulate solubility and target affinity through distinct electronic and steric effects.
Biological Activity
The compound 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the benzimidazole core and the pyridine rings linked through a sulfanyl bridge, contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole nucleus with a pyridine moiety attached via a thioether linkage. The presence of sulfur in the structure enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Compound C | Klebsiella pneumoniae | 16 |
These findings suggest that the benzimidazole scaffold is conducive to antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress, damaging cellular components and triggering apoptosis.
- Cell Cycle Arrest : Studies indicated that treatment with related compounds resulted in significant cell cycle arrest at the G1 phase, indicating a halt in cellular proliferation .
Table 2: Anticancer Efficacy of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | HepG2 | 5.2 | Induction of apoptosis via ROS |
| Compound Y | MDA-MB-231 | 3.8 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Anticancer Study on HepG2 Cells : A study assessed the effects of this compound on HepG2 cells. Results showed significant upregulation of caspase-3 and Bax proteins while downregulating Bcl-2, indicating a strong pro-apoptotic effect .
- Antimicrobial Efficacy Against Multi-drug Resistant Strains : In vitro studies demonstrated that the compound exhibited potent activity against multi-drug resistant strains of E. coli, suggesting its potential as an alternative treatment option .
Q & A
Q. How can researchers optimize the synthesis of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole derivatives for improved yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 1H-benzo[d]imidazole-2-thiol) can react with pyridin-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF or pyridine) . Catalysts such as Mn(OAc)₃ in acetic acid at 80°C have been used to mediate thiol-aryl coupling reactions, achieving yields >75% in 2 hours . Purity can be enhanced via recrystallization in hot ethanol or ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are critical for structural validation of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine and benzimidazole rings) and methylene thioether protons (δ 4.0–4.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- FT-IR : Stretching vibrations for C-S (600–700 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹) provide structural insights .
Q. How can researchers screen for antimicrobial activity in novel this compound derivatives?
- Methodological Answer : Use broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) . For example:
- Test against S. aureus, E. coli, and C. albicans .
- Compare activity to standards like ciprofloxacin (MIC 5 μg/mL) and miconazole (MIC 500 μg/mL). Derivatives with electron-withdrawing substituents (e.g., -Br, -NO₂) often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How do computational methods (e.g., molecular docking) predict the binding affinity of this compound derivatives to antimicrobial targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like C. albicans CYP51 (ergosterol biosynthesis) or bacterial DHFR (dihydrofolate reductase) .
- Key Interactions : Pyridine nitrogen and thioether sulfur often form hydrogen bonds with catalytic residues. For example, ZR-8 (a derivative) showed a docking score of -8.70 kcal/mol against DHFR, outperforming trimethoprim (-7.91 kcal/mol) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in silico studies for benzimidazole derivatives?
- Methodological Answer :
- Solubility Adjustments : Use DMSO/PBS co-solvents to improve aqueous solubility, as poor solubility may cause false negatives in agar diffusion assays .
- Metabolite Stability : Perform LC-MS to check for metabolic degradation (e.g., hepatic microsome assays). Derivatives with bulky substituents (e.g., 2,6-dimethylpiperidine in ZR-5) resist degradation .
Q. How can substituent effects on the pyridine ring influence the photophysical properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to model electronic transitions. Electron-donating groups (e.g., -OCH₃) redshift absorption spectra by lowering the HOMO-LUMO gap .
- Experimental Validation : UV-Vis spectroscopy (λmax 300–350 nm) and fluorescence quantum yield measurements correlate with computational predictions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
